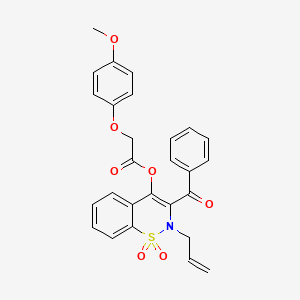![molecular formula C26H26BrNO2 B11580201 4-Benzyl-1-{3-[(2-bromophenoxy)methyl]benzoyl}piperidine](/img/structure/B11580201.png)
4-Benzyl-1-{3-[(2-bromophenoxy)methyl]benzoyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-1-{3-[(2-bromophenoxy)methyl]benzoyl}piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a benzoyl group containing a bromophenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-{3-[(2-bromophenoxy)methyl]benzoyl}piperidine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Attachment of the Benzoyl Group: The benzoyl group can be attached through a nucleophilic acyl substitution reaction using benzoyl chloride.
Bromination: The bromophenoxy moiety can be introduced via a bromination reaction using N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-1-{3-[(2-bromophenoxy)methyl]benzoyl}piperidine can undergo various types of chemical reactions, including:
Substitution: The bromine atom in the bromophenoxy moiety can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, acidic or basic conditions.
Reduction: LiAlH4, dry ether solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents.
Major Products
Oxidation: Benzoyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
4-Benzyl-1-{3-[(2-bromophenoxy)methyl]benzoyl}piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It can be used in studies investigating the interaction of piperidine derivatives with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-1-{3-[(2-bromophenoxy)methyl]benzoyl}piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity . The benzoyl and bromophenoxy groups can enhance the compound’s binding affinity and specificity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperidine: Lacks the benzoyl and bromophenoxy groups, making it less specific in its interactions.
1-Benzyl-4-piperidone: Contains a ketone group instead of the benzoyl group, altering its reactivity and binding properties.
4-Benzyl-5-((4-bromophenoxy)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a triazole ring, which can significantly change its chemical and biological properties.
Uniqueness
4-Benzyl-1-{3-[(2-bromophenoxy)methyl]benzoyl}piperidine is unique due to the combination of its piperidine ring, benzyl group, and bromophenoxybenzoyl moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C26H26BrNO2 |
|---|---|
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
(4-benzylpiperidin-1-yl)-[3-[(2-bromophenoxy)methyl]phenyl]methanone |
InChI |
InChI=1S/C26H26BrNO2/c27-24-11-4-5-12-25(24)30-19-22-9-6-10-23(18-22)26(29)28-15-13-21(14-16-28)17-20-7-2-1-3-8-20/h1-12,18,21H,13-17,19H2 |
Clave InChI |
NNLBIRDTJFGGRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CC(=C3)COC4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-2-(2-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11580122.png)
![1-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)naphthalen-2-ol](/img/structure/B11580129.png)
![1-[4-(Benzyloxy)phenyl]-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580148.png)

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-chlorobenzamide](/img/structure/B11580162.png)
![6-(3-bromo-4-methoxyphenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580164.png)
![(2E)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11580184.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580187.png)
![Ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11580188.png)
![1-[3-(3-Methylbutoxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580192.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11580193.png)
![3-(3-Methylphenyl)-5-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazolidine-2,4-dione](/img/structure/B11580196.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B11580206.png)
![ethyl 5-{3-[(furan-2-ylmethyl)amino]-2-hydroxypropoxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11580211.png)
